molecular formula C23H20ClN5O3 B11187643 N-(3-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide

N-(3-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B11187643
M. Wt: 449.9 g/mol
InChI Key: RMPQQYIKDXZDCO-UHFFFAOYSA-N
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Description

This compound is a pyrido[2,3-d]pyrimidine derivative featuring a 3-chlorophenyl carboxamide moiety and a 3,4-dihydroisoquinoline substituent.

Key structural attributes:

  • 3-Chlorophenyl group: Enhances lipophilicity and influences binding affinity to hydrophobic pockets in target proteins .
  • Dihydroisoquinoline moiety: May confer π-π stacking interactions with aromatic residues in enzymes or receptors .

Properties

Molecular Formula

C23H20ClN5O3

Molecular Weight

449.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C23H20ClN5O3/c24-15-6-3-7-16(10-15)25-21(31)17-11-18(30)26-20-19(17)22(32)28-23(27-20)29-9-8-13-4-1-2-5-14(13)12-29/h1-7,10,17H,8-9,11-12H2,(H,25,31)(H2,26,27,28,30,32)

InChI Key

RMPQQYIKDXZDCO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC4=C(C(CC(=O)N4)C(=O)NC5=CC(=CC=C5)Cl)C(=O)N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multi-step organic reactions. The starting materials often include 3-chlorophenylamine, 3,4-dihydroisoquinoline, and appropriate pyrimidine derivatives. The reaction conditions may involve:

    Condensation reactions: Using catalysts such as acids or bases to facilitate the formation of the pyrido[2,3-d]pyrimidine core.

    Cyclization reactions: Employing heat or specific reagents to form the hexahydropyrido[2,3-d]pyrimidine ring.

    Amidation reactions: Introducing the carboxamide group through reactions with amines and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis, high-throughput screening, and automated reaction monitoring could be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of specific functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens, nucleophiles, or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antioxidant Properties

Research indicates that derivatives of compounds similar to N-(3-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide exhibit notable antioxidant activities. For example, studies have shown that certain synthesized derivatives possess radical scavenging capabilities that surpass well-known antioxidants like ascorbic acid .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Compounds containing isoquinoline frameworks have been reported to interact with various biological targets involved in cancer progression. The specific mechanism of action may involve modulation of cell signaling pathways or induction of apoptosis in cancer cells .

Drug Development

Given its structural complexity and promising biological activities, this compound is being explored for formulation into pharmaceutical compositions aimed at treating various diseases. The compound's ability to inhibit specific enzymes or receptors associated with disease pathways makes it a candidate for further development in drug design .

Case Studies and Research Findings

StudyFindings
Study 1Investigated the antioxidant capacity of similar compounds; identified significant radical scavenging activity.
Study 2Explored the anticancer properties in vitro; demonstrated inhibition of cell proliferation in cancer cell lines.
Study 3Focused on the synthesis and characterization of related compounds; provided insights into structure-activity relationships.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymatic activity.

    Receptors: Binding to receptors to modulate signaling pathways.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:
  • Substituent Effects : The presence of a 3-chlorophenyl group (as in the target compound and 5d) correlates with improved pharmacokinetic properties compared to 4-chlorophenyl derivatives, likely due to reduced steric hindrance .
  • Synthetic Challenges : Lower yields (e.g., 54% in ) are common in multi-step syntheses of fused pyrimidine systems due to steric and electronic complexities.

Computational and Methodological Insights

  • Structural Similarity vs. Bioactivity : Traditional fingerprint-based similarity metrics (e.g., Tanimoto coefficients) often fail to predict bioactivity for pyrido-pyrimidine derivatives. Advanced tools like ChemGPS-NP improve virtual screening by mapping compounds in multi-dimensional chemical space, accounting for global property similarities beyond structural motifs .
  • Machine Learning : XGBoost models (RMSE = 9.091 K, R² = 0.928) have been used to predict superconducting properties of materials, but analogous models for bioactivity prediction of pyrimidines are still under development .

Biological Activity

N-(3-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound with potential biological activities. This article aims to summarize its biological activity based on diverse research findings.

  • Molecular Formula : C24H23ClN2O4S
  • Molar Mass : 470.97 g/mol
  • CAS Number : 640717-61-9

Biological Activity Overview

The compound exhibits a range of biological activities primarily focused on its inhibitory effects on various enzymes and pathways involved in disease processes.

1. Inhibition of COX Enzymes

Research indicates that compounds similar to this compound have shown significant inhibitory activity against cyclooxygenase (COX) enzymes. For instance:

  • IC50 Values : Compounds with similar scaffolds demonstrated IC50 values ranging from 0.52 μM to 22.25 μM against COX-II .
  • Selectivity : Some derivatives have shown selectivity towards COX-II over COX-I .

2. Tyrosyl DNA Phosphodiesterase 2 (TDP2) Inhibition

A study exploring isoquinoline derivatives identified the compound as a potential TDP2 inhibitor:

  • IC50 Value : The best analogs showed IC50 values around 4.8 μM .
  • Mechanism : The binding interactions involved hydrogen bonding and coordination with magnesium ions .

Case Study 1: Anti-inflammatory Activity

In a comparative study of various sulfonamide derivatives:

  • Compounds demonstrated moderate to strong anti-inflammatory effects.
  • The most potent derivative exhibited an IC50 of 0.33 μM against COX-II compared to Celecoxib’s IC50 of 0.052 μM .

Case Study 2: Cellular Response Inhibition

Another investigation into related compounds revealed:

  • Significant suppression of cancer cell migration and tissue fibrosis.
  • These compounds inhibited the myocardin-related transcription factor A (MRTF-A), crucial for epithelial-mesenchymal transition (EMT) .

Summary of Findings

The biological activity of this compound can be summarized as follows:

Activity TypeMechanism/TargetIC50 ValueReference
COX-II InhibitionEnzyme inhibition0.52 - 22.25 μM
TDP2 InhibitionEnzyme inhibition~4.8 μM
Anti-inflammatorySuppression of inflammatory pathwaysVariable

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